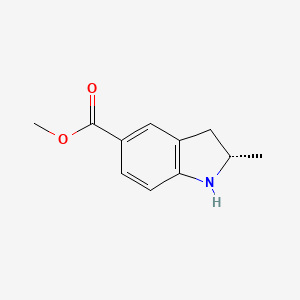

Methyl (2S)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl (2S)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate, also known as MMDIC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of tryptophan, an essential amino acid, and has been shown to have various biochemical and physiological effects. In

科学的研究の応用

Synthesis of Novel Ring Systems

Research demonstrates efficient methodologies for synthesizing novel ring systems involving the indole scaffold. For instance, the reaction of methyl indole-2-carboxylates with arynes provides a high-yielding synthesis of a new indole-indolone ring system. This process is noted for its broad scope, functional group tolerance, and mild reaction conditions, highlighting its significance in the synthesis of complex molecules with potential biological activities (Rogness & Larock, 2009).

Anticancer Activity

The exploration of methyl indole-3-carboxylate derivatives reveals their potential as anticancer agents. New derivatives synthesized from methyl indole-3-carboxylate have shown to inhibit the growth of melanoma, renal, and breast cancer cell lines. These findings suggest the possible application of these compounds in cancer therapy, emphasizing the importance of structural modifications to enhance biological activity (Niemyjska et al., 2012).

Fluorescence Studies

The synthesis of new methyl 3-arylindole-2-carboxylates provides insights into their potential as fluorescent probes. These compounds exhibit solvent-sensitive emission, with variations in fluorescence quantum yields across different solvents. This property makes them suitable candidates for use in fluorescence-based assays and molecular imaging, contributing to their relevance in both research and diagnostic applications (Queiroz et al., 2007).

Conformational Studies

The design and synthesis of conformationally constrained tryptophan derivatives involve the use of the indole scaffold. These novel derivatives, aiming at peptide and peptoid conformation elucidation, limit the side chain's conformational flexibility while maintaining functional groups for further derivatization. This approach is valuable in studying protein structure and function, facilitating the development of peptidomimetics with enhanced stability and specificity (Horwell et al., 1994).

Synthesis of Biologically Active Molecules

Research on the carboxylation, ethoxycarbonylation, and carbamoylation of indoles underlines the versatility of indole derivatives in organic synthesis. These transformations enable the synthesis of indole-3-carboxylic acids, ethyl indole-3-carboxylates, and indole-3-carboxamides, showcasing the applicability of these methodologies in generating a wide array of biologically active molecules (Nemoto et al., 2016).

特性

IUPAC Name |

methyl (2S)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-7-5-9-6-8(11(13)14-2)3-4-10(9)12-7/h3-4,6-7,12H,5H2,1-2H3/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZHNGYHNZKLBW-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1)C=CC(=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=C(N1)C=CC(=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2S)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2442431.png)

![4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline](/img/structure/B2442432.png)

![3-chloro-2,2-dimethyl-N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}propanamide](/img/structure/B2442433.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2442441.png)

![1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2442444.png)